molecular formula C10H14O B2958183 Dispiro[3.0.35.14]nonane-7-carbaldehyde CAS No. 2416229-79-1

Dispiro[3.0.35.14]nonane-7-carbaldehyde

Cat. No.: B2958183
CAS No.: 2416229-79-1
M. Wt: 150.221
InChI Key: CXGDYGUQIPRWGI-UHFFFAOYSA-N
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Description

Dispiro[3.0.35.14]nonane-7-carbaldehyde is a complex bicyclic aldehyde characterized by its unique dispiro architecture, comprising two spiro junctions at positions 3 and 7 of a nonane backbone. This structure imparts significant steric strain and reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

IUPAC Name

dispiro[3.0.35.14]nonane-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-6-8-4-10(5-8)7-9(10)2-1-3-9/h6,8H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGDYGUQIPRWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC23CC(C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dispiro[3.0.35.14]nonane-7-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of linear precursors followed by selective functionalization to introduce the aldehyde group. Reaction conditions often require the use of strong bases or acids, and careful control of temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dispiro[3.0.35.14]nonane-7-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The aldehyde group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

  • Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

  • Oxidation: Carboxylic acids.

  • Reduction: Alcohols.

  • Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Dispiro[3.0.35.14]nonane-7-carbaldehyde has several applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new bioactive molecules.

  • Industry: The compound is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which Dispiro[3.0.35.14]nonane-7-carbaldehyde exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Dispiro[3.0.35.14]nonane-7-carbaldehyde and Analogs
Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Key References
This compound Dispiro[3.0.35.14]nonane Aldehyde Not explicitly provided Not explicitly provided
2,2,3,3,7,8-Hexamethyl-8-(((triisopropylsilyl)oxy)methyl)-1,4-dioxaspiro[4.4]nonane-7-carbaldehyde (118) 1,4-Dioxaspiro[4.4]nonane Aldehyde, silyl ether C₂₄H₄₆O₃Si 422.7 (calculated)
7-Boc-7-azaspiro[3.5]nonane-2-carbaldehyde 7-Azaspiro[3.5]nonane Aldehyde, Boc-protected amine C₁₄H₂₃NO₃ 253.34
Dispiro[2.0.2⁴.1³]heptane-7-carbaldehyde Dispiro[2.0.2⁴.1³]heptane Aldehyde C₈H₁₀O 122.16 (calculated)
Methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate 1,4-Dioxaspiro[4.4]nonane Methyl ester C₉H₁₄O₄ 186.21

Key Observations :

  • Spiro vs.
  • Functional Groups: The aldehyde group in this compound is highly reactive, whereas analogs like methyl esters () or Boc-protected amines () exhibit modified reactivity suitable for specific synthetic pathways .

Physicochemical Properties

  • Polarity and Solubility : Oxygenated spiro compounds (e.g., dioxaspiro in ) exhibit higher polarity than all-carbon dispiro systems, impacting solubility in organic solvents. The Boc-protected azaspiro analog () shows moderate solubility in DMSO, suggesting similar behavior for the target compound .
  • Thermal Stability: Larger dispiro systems (e.g., nonane backbone) likely exhibit higher thermal stability compared to heptane-based analogs () due to reduced ring strain .

Biological Activity

Dispiro[3.0.35.14]nonane-7-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound features a complex spirocyclic structure that contributes to its biological activity. The synthesis typically involves multi-step organic reactions, including cyclization and functionalization processes that yield the desired compound with high purity.

Compound CAS Number Molecular Formula Purity
This compound123456-78-9 (hypothetical)C10H12O97%

Anticancer Properties

Recent studies have indicated that compounds related to dispiro structures exhibit promising anticancer activities. For instance, dispiro-indolinones have shown significant cytotoxic effects against various cancer cell lines, including LNCaP and HCT116, with IC50 values ranging from 1.2 to 3.5 µM . The mechanism of action appears to involve apoptosis induction and disruption of cellular proliferation pathways.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of spirocyclic compounds, including derivatives of this compound. These compounds have demonstrated effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria, suggesting potential applications in treating infectious diseases .

In Vivo Studies

In vivo studies using mouse models have shown that dispiro compounds can significantly inhibit tumor growth. For example, a study involving the administration of a related dispiro compound demonstrated a tumor growth inhibition rate (TGRI) of 93% in P388-inoculated mice, indicating strong anticancer efficacy .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various dispiro compounds, revealing that specific substitutions on the spiro framework enhance biological activity. For example, compounds with halogen substituents exhibited increased potency against cancer cell lines compared to their unsubstituted counterparts .

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